molecular formula C11H15BN2O4 B12080423 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine

Cat. No.: B12080423
M. Wt: 250.06 g/mol
InChI Key: KHJFCYNSTNKMFO-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine is an organic compound that features a boron-containing dioxaborinane ring and a nitro-substituted phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine typically involves the formation of the dioxaborinane ring followed by the introduction of the nitro and phenylamine groups. One common method involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with a nitro-substituted phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenylamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The dioxaborinane ring and nitro group play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boron-containing structure but lacks the nitro and phenylamine groups.

    2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester: Contains a similar dioxaborinane ring but with different substituents.

Uniqueness

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitro-phenylamine is unique due to the presence of both the nitro and phenylamine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15BN2O4

Molecular Weight

250.06 g/mol

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-nitroaniline

InChI

InChI=1S/C11H15BN2O4/c1-11(2)6-17-12(18-7-11)9-4-3-8(14(15)16)5-10(9)13/h3-5H,6-7,13H2,1-2H3

InChI Key

KHJFCYNSTNKMFO-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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